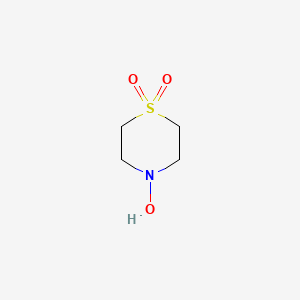

Thiomorpholin-4-ol 1,1-dioxide

Description

Contextualization within Organosulfur Heterocyclic Chemistry

Organosulfur compounds are organic compounds that contain sulfur. wikipedia.org They are often associated with strong odors, but many sweet-tasting compounds are also organosulfur derivatives. wikipedia.org Sulfur is in the same group in the periodic table as oxygen, so organosulfur compounds have some similarities to carbon-oxygen compounds. wikipedia.org

Heterocyclic chemistry is a branch of organic chemistry that focuses on cyclic compounds containing atoms of at least two different elements in their rings. Organosulfur heterocyclic chemistry, therefore, is the study of cyclic organic compounds that contain at least one sulfur atom in the ring. These compounds are of great interest because of their diverse biological activities and their wide range of applications in medicine and agriculture. acs.orgacs.org

Thiomorpholine (B91149) and its derivatives are a significant class of organosulfur heterocycles. jchemrev.comjchemrev.com Thiomorpholine is a six-membered saturated heterocyclic compound containing a nitrogen atom and a sulfur atom at opposite positions in the ring. jchemrev.com The "1,1-dioxide" in Thiomorpholin-4-ol 1,1-dioxide indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone group. The "4-ol" indicates the presence of a hydroxyl group attached to the nitrogen atom at the 4-position of the ring.

The introduction of the sulfone group significantly influences the chemical and physical properties of the thiomorpholine ring, enhancing its polarity and potential for hydrogen bonding. This modification can lead to unique biological activities and applications that differ from the parent thiomorpholine scaffold.

Historical Development and Significance of Thiomorpholine 1,1-dioxide Scaffolds

The thiomorpholine scaffold and its derivatives have been a subject of interest for chemists for many years due to their versatile pharmacological profiles. jchemrev.comjchemrev.comresearchgate.net The core structure is a key component in a variety of biologically active molecules. acs.orgacs.org

The development of synthetic methods to create thiomorpholine 1,1-dioxide derivatives has been an active area of research. For instance, the double Michael addition of aromatic amines to divinyl sulfone has been shown to be an efficient method for synthesizing N-substituted thiomorpholine 1,1-dioxides. tandfonline.com Another approach involves a one-pot cyclization of nitroarenes and divinyl sulfones using indium/AcOH under mild conditions. semanticscholar.org These synthetic advancements have made a wider range of thiomorpholine 1,1-dioxide derivatives accessible for further investigation.

The significance of the thiomorpholine 1,1-dioxide scaffold lies in its presence in various compounds with potential therapeutic applications. For example, it is a key intermediate in the synthesis of certain pharmaceuticals. chemimpex.com The structural rigidity and the presence of the sulfone group contribute to the specific binding of these molecules to biological targets. jchemrev.com

Overview of Academic Research Trajectories for the Chemical Compound

Academic research on this compound and related compounds has followed several key trajectories:

Synthesis of Novel Derivatives: A significant portion of research has been dedicated to the development of new and efficient synthetic routes to access a variety of thiomorpholine 1,1-dioxide derivatives. tandfonline.comsemanticscholar.orgresearchgate.netshd-pub.org.rstandfonline.com This includes the synthesis of novel 1,2,3-triazole hybrids derived from thiomorpholine 1,1-dioxide, which have been investigated for their potential biological activities. researchgate.netshd-pub.org.rstandfonline.comresearchgate.net

Exploration of Biological Activity: Researchers have extensively studied the biological properties of thiomorpholine 1,1-dioxide derivatives. These compounds have shown a wide range of activities, including antimicrobial, anti-inflammatory, and antioxidant properties. shd-pub.org.rsresearchgate.netbiosynth.com For example, some thiomorpholine-derived 1,2,3-triazoles have demonstrated excellent antibacterial activity against various bacterial strains. shd-pub.org.rs

Applications in Medicinal Chemistry: The thiomorpholine 1,1-dioxide scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. jchemrev.comjchemrev.comresearchgate.net Research has focused on incorporating this scaffold into new drug candidates for various diseases. jchemrev.com For instance, derivatives have been investigated as potential agents for treating autoimmune and inflammatory diseases. biosynth.com

Material Science and Agrochemicals: Beyond pharmaceuticals, the thiomorpholine 1,1-dioxide scaffold has found applications in material science and as a component in agricultural chemicals. chemimpex.com

Interactive Data Table: Properties of this compound and a Related Compound

| Property | This compound | 4-(4-Hydroxybutyl)thiomorpholine 1,1-Dioxide |

| Molecular Formula | C4H9NO3S scbt.com | C8H17NO3S |

| Molecular Weight | 151.18 scbt.com | 207.29 |

| CAS Number | 16043-39-3 chemicalbook.com | 59801-41-1 lookchem.com |

| Melting Point | Not Available chemsynthesis.com | 65 °C lookchem.com |

| Boiling Point | Not Available chemsynthesis.com | 408.746°C at 760 mmHg lookchem.com |

| Density | Not Available chemsynthesis.com | 1.204 g/cm³ lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3S/c6-5-1-3-9(7,8)4-2-5/h6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPITPXGBBVDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Thiomorpholin 4 Ol 1,1 Dioxide

Retrosynthetic Analysis of the Thiomorpholin-4-ol 1,1-dioxide Moiety

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For the N-substituted thiomorpholine (B91149) 1,1-dioxide scaffold, the primary disconnection points are the carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds that form the heterocyclic ring.

A common retrosynthetic approach for N-arylthiomorpholine 1,1-dioxides involves disconnecting the two C-N bonds. This leads to two key synthons: an aniline (B41778) derivative and a dielectrophilic sulfur-containing component. The synthetic equivalent for the latter is divinyl sulfone, which can react with a primary amine in a double Michael addition to form the six-membered ring. The sulfone group is typically carried through the synthesis from the starting material, divinyl sulfone, rather than being introduced via oxidation in the final steps.

Another strategy involves disconnecting one C-N bond and one C-S bond. This might lead back to precursors such as a substituted aminoethanethiol (B8698679) and a two-carbon electrophile, though this is less common for the 1,1-dioxide variant.

Direct Oxidation Routes to this compound from Thiomorpholine Analogues

The thiomorpholine 1,1-dioxide ring system can be accessed through the direct oxidation of a pre-formed thiomorpholine ring. This method is advantageous when the corresponding thiomorpholine analog is readily available. The sulfur atom in the thiomorpholine ring is susceptible to oxidation by various oxidizing agents.

A patented method describes the oxidation of an N-protected thiomorpholine using potassium permanganate (B83412). google.com In this process, the N-protected thiomorpholine is reacted with potassium permanganate, often added in portions to control the reaction's exothermicity, to yield the corresponding N-protected thiomorpholine 1,1-dioxide. google.com The protecting group can subsequently be removed under acidic conditions to yield the parent thiomorpholine 1,1-dioxide hydrochloride. google.com This two-step process, involving oxidation followed by deprotection, provides a reliable route to the desired sulfone.

Common oxidizing agents for converting sulfides to sulfones include:

Potassium permanganate (KMnO₄)

Hydrogen peroxide (H₂O₂)

Meta-chloroperoxybenzoic acid (m-CPBA)

The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions involving other functional groups in the molecule.

Cyclization Strategies for the Thiomorpholine 1,1-dioxide Ring System

Cyclization strategies are paramount in constructing the thiomorpholine 1,1-dioxide ring from acyclic precursors. These methods build the heterocyclic core through the formation of key C-N bonds.

The double aza-Michael addition of primary amines to divinyl sulfone is one of the most direct and widely used methods for synthesizing N-substituted thiomorpholine 1,1-dioxides. researchgate.net This reaction involves the conjugate addition of the amine's nitrogen atom to the two activated double bonds of divinyl sulfone, forming the saturated six-membered ring in a single step.

Researchers have developed various catalytic systems to facilitate this transformation. An acid-catalyzed double Michael addition of anilines to divinyl sulfone has been successfully implemented on a pilot scale. researchgate.net This key step proved efficient for installing the dioxidothiomorpholinyl ring in the synthesis of complex pharmaceutical intermediates. researchgate.net

The reaction is typically performed by reacting an aromatic amine with divinyl sulfone under specific conditions, as detailed in the table below.

| Entry | Amine | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Aniline | Neat | 56 | researchgate.net |

| 2 | 2,6-Difluoroaniline | Acid-catalyzed | Good | researchgate.net |

| 3 | Various Aromatic Amines | Boric acid/Glycerol in Water | 85-96 | researchgate.net |

Reductive cyclization offers an alternative route where one of the reacting functional groups is generated in situ through a reduction step. A notable example is the one-pot synthesis of aryl-1,4-thiomorpholine 1,1-dioxides from nitroarenes and divinyl sulfones. researchgate.net

Other historical methods for preparing dialkyl-substituted derivatives involved the nitrosation of thiomorpholines, followed by reduction, acetylation, and subsequent hydrolysis. researchgate.net

Stereoselective and Asymmetric Synthesis of this compound and its Chiral Derivatives

The synthesis of chiral thiomorpholine derivatives is of great interest, particularly for pharmaceutical applications where specific stereoisomers often exhibit desired biological activity. Stereoselective and asymmetric syntheses aim to control the three-dimensional arrangement of atoms in the molecule.

While specific examples for the asymmetric synthesis of this compound are not abundant in the provided literature, general strategies for synthesizing chiral heterocycles can be applied. These strategies often involve:

Chiral Pool Synthesis: Using enantiomerically pure starting materials that already contain the desired stereocenters.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.

For instance, methods developed for the stereoselective synthesis of other chiral (thio)morpholines could potentially be adapted. researchgate.net The development of catalytic asymmetric methods for reactions like the Michael addition or cyclization steps would be a significant advancement in accessing enantiomerically enriched thiomorpholine 1,1-dioxide derivatives.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. unibo.itmdpi.com

A prime example of a green approach to thiomorpholine 1,1-dioxide synthesis is the use of a boric acid/glycerol catalyst system for the double Michael addition reaction in water. researchgate.net This method offers several advantages:

Green Solvent: It utilizes water, an environmentally safe and abundant solvent. researchgate.net

Mild Catalyst: Boric acid is a mild and inexpensive catalyst. researchgate.net

High Yields: The reaction provides good to excellent yields of the desired products. researchgate.net

Simple Procedure: The reaction is operationally simple, often involving refluxing the reactants and catalyst in water, with product precipitation allowing for easy isolation. researchgate.net

This approach stands in contrast to traditional methods that may use organic solvents or harsher conditions. The development of such sustainable protocols is crucial for the large-scale, environmentally responsible production of thiomorpholine 1,1-dioxide and its derivatives. researchgate.net

Continuous Flow Reactor Applications

Continuous flow technology has been effectively applied to the synthesis of thiomorpholine, a key precursor for thiomorpholine 1,1-dioxide and its derivatives. A notable development is a two-step telescoped process that leverages a photochemical thiol-ene reaction. nih.govnih.gov This method utilizes cysteamine (B1669678) hydrochloride and vinyl chloride as low-cost starting materials. acs.org

This continuous flow approach is recognized for being atom- and time-efficient. nih.gov The use of a telescoped sequence, where the intermediate from the first reaction is directly used in the second without isolation, enhances process efficiency. acs.org While the laboratory scale throughput for thiomorpholine was 1.8 g/h, this was primarily limited by the use of vinyl chloride as a gas; processing it in liquid form could significantly increase production capacity. acs.org

Table 1: Optimized Conditions for Continuous Flow Synthesis of Thiomorpholine

| Parameter | Condition/Value | Reference |

|---|---|---|

| Starting Materials | Cysteamine hydrochloride, Vinyl chloride (VC) | acs.org |

| Photocatalyst | 9-fluorenone (9-FL) | acs.org |

| Catalyst Loading | 0.1–0.5 mol % | acs.org |

| Concentration | 4 M solution of cysteamine hydrochloride | acs.org |

| Residence Time (Overall) | 40 minutes | nih.gov |

| Yield (Intermediate) | Quantitative (NMR) | acs.org |

| Yield (Thiomorpholine) | 84% (NMR), 54% (Isolated) | acs.org |

| Throughput (Thiomorpholine) | 1.8 g/h | acs.org |

Aqueous Medium Reaction Conditions

The oxidation of the sulfur atom in the thiomorpholine ring to form the 1,1-dioxide is commonly performed in an aqueous medium. Different oxidizing agents can be employed for this transformation.

One established method involves the oxidation of an N-protected thiomorpholine using potassium permanganate. google.com In this process, the thiomorpholine amino protecting compound is reacted in water with potassium permanganate, which is added in several batches to ensure a controlled and complete reaction. google.com This batch-wise addition helps to manage the exothermic nature of the oxidation, making the operation safer and more controllable. google.com Following the oxidation, the protecting group is removed by hydrolysis under acidic conditions using concentrated hydrochloric acid in water to yield thiomorpholine-1,1-dioxide hydrochloride. google.com

An alternative mild oxidation strategy uses aqueous hydrogen peroxide (H₂O₂). This method has been used for the oxidation of thiomorpholine-derived methacrylate (B99206) monomers. nih.gov The reaction involves the mild oxidation of the sulfur atom with 30% aqueous H₂O₂, successfully producing the corresponding sulfoxide (B87167) (thiomorpholine-oxide) derivative with a high yield of 80%. nih.gov This approach avoids harsh reagents and can be suitable for substrates with sensitive functional groups.

Table 2: Comparison of Aqueous Oxidation Methods for Thiomorpholine Derivatives

| Parameter | Potassium Permanganate Method | Hydrogen Peroxide Method | Reference |

|---|---|---|---|

| Substrate | N-protected thiomorpholine | Thiomorpholine-derived methacrylate | google.comnih.gov |

| Oxidizing Agent | Potassium permanganate (KMnO₄) | 30% Aqueous hydrogen peroxide (H₂O₂) | google.comnih.gov |

| Solvent | Water | Aqueous solution | google.comnih.gov |

| Key Process Feature | Batch-wise addition of oxidant | Mild reaction conditions | google.comnih.gov |

| Product | Thiomorpholine-1,1-dioxide | Thiomorpholine-oxide derivative | google.comnih.gov |

Purification and Isolation Techniques for Academic Research Scale Production

On an academic research scale, the purification and isolation of thiomorpholine and its 1,1-dioxide derivative are achieved through standard laboratory techniques tailored to the compound's physical properties.

Following synthesis, a common and effective method for purifying thiomorpholine is distillation . nih.govacs.org This technique is suitable for separating the volatile thiomorpholine from less volatile impurities and reaction byproducts. acs.org

For the 1,1-dioxide derivative, which is often synthesized as its hydrochloride salt, crystallization is a highly effective purification method. The crude product can be isolated by concentrating the reaction mixture to remove water and excess acid, which often induces precipitation of the hydrochloride salt. google.com Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, which was shown to be effective for isolating a substituted thiomorpholine derivative in high yield (83%). mdpi.com

When the product is a solid, filtration is used for its initial isolation from the reaction mixture. mdpi.com For non-crystalline or liquid products, an extractive workup is often employed. This involves washing the organic solution containing the product with water or brine to remove water-soluble impurities. nih.gov The organic phase is then dried over a drying agent like magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield the purified product. nih.gov

For specific applications, particularly with polymeric derivatives, more advanced techniques such as dialysis followed by lyophilization (freeze-drying) can be used to purify the final product. nih.gov

Chemical Reactivity and Mechanistic Investigations of Thiomorpholin 4 Ol 1,1 Dioxide

Electrophilic and Nucleophilic Reactions of the Thiomorpholine (B91149) 1,1-dioxide Ring

The reactivity of the thiomorpholine 1,1-dioxide ring is dominated by the electronic effects of the sulfonyl group. This group profoundly deactivates the ring towards electrophilic attack by withdrawing electron density. Conversely, it activates the ring towards nucleophilic reactions.

Nucleophilic Reactions: The nitrogen atom of the parent compound, thiomorpholine 1,1-dioxide, retains a degree of nucleophilicity and can participate in reactions such as alkylation and acylation by attacking electrophilic species like halogenated alkanes. However, the presence of the hydroxyl group on the nitrogen in Thiomorpholin-4-ol 1,1-dioxide alters this reactivity, making the nitrogen atom electron-deficient and less likely to act as a nucleophile. Instead, the carbon atoms adjacent to the electron-withdrawing sulfonyl group (C-2 and C-6 positions) become electrophilic and potential sites for nucleophilic attack. While specific examples for the thiomorpholine 1,1-dioxide ring are not extensively documented, the principle is well-established in systems with strong electron-withdrawing groups, which can facilitate the addition of a nucleophile to an adjacent carbon, sometimes leading to ring-opening. libretexts.org

Electrophilic Reactions: The lone pair of electrons on the nitrogen atom is delocalized by the adjacent sulfonyl group and the oxygen atom of the hydroxyl group, significantly reducing its basicity and nucleophilicity. Consequently, electrophilic attack at the nitrogen, such as protonation or alkylation, is less favorable compared to the parent thiomorpholine 1,1-dioxide. abertay.ac.uk Electrophilic substitution on the carbon atoms of the ring is highly unlikely due to the severe deactivation caused by the sulfonyl group.

Transformations Involving the Hydroxyl Functionality

The N-hydroxyl group is the primary site of reactivity in this compound. This functionality, part of an N-hydroxy sulfonamide moiety, can undergo several key transformations, often involving the cleavage of the N-O or S-N bond.

Sulfenylation Agent: N-hydroxy sulfonamides have been identified as effective sulfenylating agents for electron-rich aromatic compounds. semanticscholar.orgrsc.org In the presence of a catalytic amount of iodine, this compound can, in principle, react with nucleophiles like indoles or pyrroles. This reaction proceeds via the formation of an electrophilic sulfur species that then attacks the aromatic ring, resulting in the formation of a new carbon-sulfur bond and yielding a thioether. rsc.orgresearchgate.net

Sulfonylation Reactions: The S-N bond in N-hydroxy sulfonamides can be cleaved under oxidative conditions. A system employing iodine and tert-butyl hydroperoxide (TBHP) has been shown to promote the reaction between N-hydroxy sulfonamides and amines to form new sulfonamides. rsc.org This suggests that the thiomorpholine 1,1-dioxide moiety could be transferred to a different amine nucleophile through an oxidative S-N bond cleavage and subsequent sulfonylation reaction.

Nitroxyl (B88944) (HNO) Donation: Studies on related N-hydroxy sulfonimidamides have demonstrated that these compounds can serve as precursors to nitroxyl (HNO), a highly reactive and biologically relevant molecule. nih.gov Deprotection or specific reaction conditions can lead to the fragmentation of the N-hydroxy sulfonamide, releasing HNO. This potential transformation identifies this compound as a possible HNO donor, which could be relevant in biochemical contexts.

| Transformation Type | Reactant | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sulfenylation | Indole | N-Hydroxy sulfonamide, I2 (cat.), N-hydroxysuccinimide | 3-Sulfenylindole | rsc.org |

| Sulfonylation | Aniline (B41778) | N-Hydroxy sulfonamide, I2, TBHP, 2-MeTHF | N-Phenylsulfonamide | rsc.org |

| HNO Donation | O-Protected N-hydroxy sulfonimidamide | Deprotection | Sulfinamide + N2O (from HNO dimerization) | nih.gov |

Reaction Pathways and Detailed Mechanistic Studies

The reaction mechanisms involving this compound are dictated by the interplay of its functional groups. While direct mechanistic studies on this specific molecule are limited, pathways can be inferred from analogous systems.

Mechanism of Sulfenylation: Mechanistic investigations into the sulfenylation of indoles using N-hydroxy sulfonamides suggest a radical pathway. researchgate.net The reaction is believed to be initiated by iodine, leading to the formation of an arylsulfonyl radical. This radical intermediate is thought to be involved in the generation of a thiosulfonate species, which then acts as the electrophilic sulfur source for the functionalization of the electron-rich aromatic compound. researchgate.net

Mechanism of NDMA Formation as an Analogy: The formation of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination provides a model for reactions at a nitrogen center adjacent to activating groups. Computational studies have proposed a four-step mechanism:

Nucleophilic Substitution: The amine attacks chloramine.

Oxidation: An oxidation step occurs.

Dehydration: A water molecule is eliminated.

Nitrosation: The final step is a rate-limiting nitrosation reaction that forms the N-nitroso bond. nih.gov

Another proposed mechanism for NDMA formation involves the reaction of a secondary amine with monochloramine to form a hydrazine derivative, which is subsequently oxidized to the nitrosamine. rsc.org These pathways highlight the potential for complex, multi-step transformations initiated by nucleophilic attack or oxidation at the nitrogen center of amine derivatives.

Chemo- and Regioselectivity in Derivatives of this compound

When the this compound scaffold is substituted, questions of chemo- and regioselectivity become critical in its reactions.

Chemoselectivity: In a molecule with multiple functional groups, a reagent may react preferentially with one over the others. For example, in a derivative containing both the N-hydroxy sulfonamide and a thioamide group, S-arylation might be favored over N-arylation due to the bidentate nucleophilic nature of the thioamide. nih.gov The choice of catalyst and reaction conditions is crucial for directing the reaction to the desired functional group. nih.gov

Regioselectivity: The position of a reaction on the thiomorpholine ring can be influenced by existing substituents. For instance, in electrophilic aromatic substitution, directing groups on a ring dictate the position of incoming electrophiles. mdpi.com In the context of the saturated thiomorpholine ring, the regioselectivity of a nucleophilic attack would be governed by a combination of steric hindrance from existing substituents and the electronic activation provided by the sulfonyl group. In reactions involving 1,3-dipolar cycloadditions, the regiochemistry is often controlled by electronic factors of the reacting partners, leading to the preferential formation of one constitutional isomer over another. nih.gov For a substituted this compound, the interplay between the inherent reactivity of the N-OH group and the influence of ring substituents would determine the ultimate reaction outcome.

| Selectivity Type | Controlling Factor | Example System | Outcome | Reference |

|---|---|---|---|---|

| Chemoselectivity | Nucleophilicity of functional groups | S-arylation of thio-oxindoles | Selective reaction at sulfur over nitrogen | nih.gov |

| Regioselectivity | Electronic factors | Reaction of 2-thioxopyrimidin-4-ones | Formation of angular vs. linear regioisomers | nih.gov |

| Regioselectivity | Directing groups/catalysis | C-H functionalization of quinolines | Selective C2-alkylation or C2-arylation | mdpi.com |

Radical-Mediated Transformations

The N-O bond in the N-hydroxy sulfonamide group is relatively weak, making it susceptible to homolytic cleavage to generate radical species. This opens up a variety of radical-mediated reaction pathways.

Radical Generation and Propagation: Similar to N-hydroxyphthalimide (NHPI), which generates the phthalimide N-oxyl (PINO) radical, this compound can be expected to form a corresponding N-oxyl radical under oxidative conditions. nih.gov This highly reactive radical can initiate transformations by abstracting a hydrogen atom or an electron from a suitable substrate. nih.gov As mentioned, mechanistic studies also support the formation of sulfonyl radicals from N-hydroxy sulfonamides, which can participate in subsequent addition or cyclization reactions. researchgate.net

Thiol-Ene Reactions: The synthesis of the parent thiomorpholine ring itself can be accomplished via a photochemical thiol-ene reaction. acs.orgnih.gov This process proceeds through a free-radical mechanism where a thiyl radical adds across a double bond, followed by a hydrogen atom transfer to propagate the radical chain. acs.orgresearchgate.net This highlights the compatibility of the thiomorpholine scaffold with radical reaction conditions.

Radical Cyclization and Fragmentation: In appropriately designed systems, radical reactions can lead to complex molecular architectures. For example, radical cyclizations of unsaturated sulfonamides can produce an α-sulfonamidoyl radical. This intermediate can then undergo a characteristic β-elimination of a sulfonyl radical, resulting in the formation of a cyclic imine. nih.gov This fragmentation pathway demonstrates that the stable sulfonamide group can be cleaved under mild, reductive radical conditions to yield valuable synthetic intermediates. nih.gov

Structural Elucidation and Conformational Analysis of Thiomorpholin 4 Ol 1,1 Dioxide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Stereochemistry

No published ¹H or ¹³C NMR spectral data for Thiomorpholin-4-ol 1,1-dioxide could be located. Advanced NMR studies such as COSY, HSQC, HMBC, or NOESY, which would be crucial for the complete assignment of its structure and determination of its stereochemistry, have not been reported.

Table 4.1.1: Hypothetical ¹H NMR Data for this compound (No data available)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| - | - | - | - | - |

| - | - | - | - | - |

| - | - | - | - | - |

Table 4.1.2: Hypothetical ¹³C NMR Data for this compound (No data available)

| Chemical Shift (δ) ppm | Assignment |

| - | - |

| - | - |

| - | - |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Patterns

There is no available mass spectrometry data for this compound. High-resolution mass spectrometry (HRMS) would be required to confirm its molecular formula, and electron ionization (EI) or other fragmentation techniques would be necessary to understand its fragmentation pathways.

Table 4.2.1: Hypothetical Mass Spectrometry Data for this compound (No data available)

| m/z | Relative Intensity (%) | Proposed Fragment |

| - | - | - |

| - | - | - |

| - | - | - |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Specific infrared and Raman spectra for this compound are not present in the scientific literature. These techniques would be essential for identifying the characteristic vibrational frequencies of its functional groups, such as the S=O stretches of the sulfone group, the O-H stretch of the hydroxyl group, and the N-O stretch.

Table 4.3.1: Hypothetical IR and Raman Active Vibrational Modes for this compound (No data available)

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| - | - | - |

| - | - | - |

| - | - | - |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

No crystal structure of this compound has been reported. X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and the absolute configuration if a chiral derivative were to be resolved.

Table 4.4.1: Hypothetical Crystallographic Data for this compound (No data available)

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Z | - |

Conformational Analysis of the Six-Membered Thiomorpholine (B91149) 1,1-dioxide Ring System

A detailed conformational analysis of the this compound ring system has not been published. Such an analysis would typically involve a combination of NMR spectroscopy (e.g., coupling constants and NOE data) and computational modeling to determine the preferred conformation of the six-membered ring (e.g., chair, boat, or twist-boat) and the orientation of the N-hydroxyl substituent (axial or equatorial).

Computational and Theoretical Chemistry Studies of Thiomorpholin 4 Ol 1,1 Dioxide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of molecules. For Thiomorpholin-4-ol 1,1-dioxide, these calculations would reveal details about bond lengths, bond angles, and the distribution of electron density.

Table 1: Predicted Geometric Parameters for this compound (based on thiomorpholine (B91149) 1,1-dioxide and N-hydroxy-heterocycles)

| Parameter | Predicted Value | Influence of N-OH Group |

|---|---|---|

| C-N Bond Length | ~1.47 Å | Minor elongation due to inductive effects |

| N-O Bond Length | ~1.40 Å | Typical for N-O single bonds in similar environments |

| S=O Bond Length | ~1.45 Å | Largely unaffected |

| C-S-C Bond Angle | ~100° | Largely unaffected |

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also critical. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic transitions. For thiomorpholine 1,1-dioxide, the sulfone group is strongly electron-withdrawing, which would lower the energy of the LUMO. The introduction of the N-hydroxyl group, which can act as both a sigma-electron withdrawing and pi-electron donating group, would likely raise the HOMO energy, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| HOMO Energy | Relatively high | Influence of the lone pairs on the hydroxyl oxygen and nitrogen |

| LUMO Energy | Relatively low | Strong electron-withdrawing effect of the sulfone group |

| HOMO-LUMO Gap | Moderate | Balance between the effects of the N-hydroxyl and sulfone groups |

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which are crucial for the experimental identification and characterization of a compound.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts are invaluable. For this compound, the protons and carbons adjacent to the nitrogen and sulfur atoms would exhibit characteristic shifts. The presence of the electron-withdrawing sulfone group would cause downfield shifts for the adjacent protons and carbons. The N-hydroxyl group would also influence the chemical shifts of the neighboring C-H protons.

IR Spectroscopy: The vibrational frequencies calculated from quantum chemistry can be correlated with experimental infrared (IR) spectra. Key vibrational modes for this compound would include the symmetric and asymmetric stretching of the S=O bonds (typically in the 1120-1160 cm-1 and 1300-1350 cm-1 regions, respectively), the C-N stretching, and the O-H stretching of the hydroxyl group (a broad band typically around 3200-3600 cm-1).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and thus the UV-Vis absorption spectrum. This compound is not expected to have strong absorptions in the visible region but may exhibit absorptions in the UV region corresponding to n → σ* and σ → σ* transitions.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Predicted Key Feature | Approximate Wavenumber/Chemical Shift |

|---|---|---|

| 1H NMR | Protons on carbons adjacent to S | δ 3.2 - 3.5 ppm |

| 1H NMR | Protons on carbons adjacent to N | δ 3.0 - 3.3 ppm |

| 13C NMR | Carbons adjacent to S | δ 50 - 55 ppm |

| 13C NMR | Carbons adjacent to N | δ 45 - 50 ppm |

| IR | S=O asymmetric stretch | 1300 - 1350 cm-1 |

| IR | S=O symmetric stretch | 1120 - 1160 cm-1 |

Analysis of Conformational Isomers and Energy Landscapes

Like other six-membered heterocyclic rings, this compound is expected to exist in different conformations, primarily chair and boat forms. Computational chemistry allows for the exploration of the potential energy surface to identify the most stable conformers and the energy barriers for their interconversion.

For thiomorpholine and its derivatives, the chair conformation is generally the most stable. In this compound, the bulky sulfone group and the N-hydroxyl group will have preferred orientations to minimize steric strain. It is predicted that the chair conformation with the N-hydroxyl group in an equatorial position would be the most stable isomer to reduce 1,3-diaxial interactions. The energy difference between the equatorial and axial conformers can be calculated, providing insight into their relative populations at a given temperature.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energies. For this compound, several types of reactions could be modeled:

Reactions involving the N-hydroxyl group: The N-OH group can participate in various reactions, such as oxidation, reduction, or acting as a nucleophile or an electrophile. Computational studies could model the pathways of these reactions, for instance, its reaction with an oxidizing agent, to determine the most likely mechanism.

Reactions at the sulfone group: While generally stable, the sulfone group can undergo reactions under specific conditions.

Ring-opening reactions: The stability of the thiomorpholine ring can be assessed by modeling potential ring-opening reactions under various conditions.

By mapping the potential energy surface of a reaction, the structures of transition states can be optimized, and the corresponding activation barriers can be calculated. This information is crucial for understanding the kinetics and feasibility of a particular reaction.

Molecular Dynamics Simulations for Intermolecular Interactions in Chemical Environments

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in different chemical environments, such as in aqueous solution or in the presence of other molecules. MD simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular forces.

For this compound, MD simulations would be particularly useful for studying:

Solvation: Understanding how water molecules arrange around the solute and form hydrogen bonds with the N-hydroxyl and sulfone oxygen atoms. The N-hydroxyl group is a potent hydrogen bond donor and acceptor, which would significantly influence its solvation shell.

Intermolecular interactions: Simulating the interaction of this compound with other molecules, such as biological macromolecules, to predict binding affinities and modes of interaction. This is particularly relevant for understanding its potential biological activity.

The simulations can provide information on properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the dynamics of hydrogen bonding.

Derivatization Strategies and Synthesis of Analogues of Thiomorpholin 4 Ol 1,1 Dioxide

Synthesis of N-Substituted Thiomorpholin-4-ol 1,1-dioxide Derivatives

The secondary amine functionality of thiomorpholine (B91149) 1,1-dioxide serves as a primary site for derivatization, allowing for the introduction of a wide array of substituents. These modifications can significantly influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

One prominent strategy for N-arylation involves a one-pot, reduction-triggered double aza-Michael type addition of nitroarenes to divinyl sulfones. In this reaction, the nitroarene is reduced in situ to an aniline (B41778) derivative, which then undergoes a double conjugate addition to the divinyl sulfone, directly forming the N-aryl-substituted thiomorpholine 1,1-dioxide ring.

Another common approach is the direct N-alkylation or N-arylation of the parent thiomorpholine 1,1-dioxide. This can be achieved through nucleophilic substitution reactions with various alkyl or aryl halides. For instance, the reaction of thiomorpholine 1,1-dioxide with 2-bromoethylmethacrylate in the presence of a base like potassium carbonate leads to the corresponding N-substituted derivative.

While direct synthesis of N-hydroxythiomorpholine 1,1-dioxide (this compound) is not extensively documented, its formation can be conceptually approached through the oxidation of an N-hydroxythiomorpholine precursor or the direct reaction of hydroxylamine (B1172632) with a suitable bis-electrophile that can form the thiomorpholine 1,1-dioxide ring.

The following table summarizes some examples of N-substituted thiomorpholine 1,1-dioxide derivatives and the synthetic methods employed.

| N-Substituent | Reagents and Conditions | Reference |

| Aryl | Nitroarene, divinyl sulfone, indium/AcOH | |

| 2-Hydroxyethyl | Ethylene oxide | tcichemicals.com |

| (Methacryloyloxy)ethyl | 2-Bromoethylmethacrylate, K2CO3 | |

| Various aryl and alkyl groups | Corresponding halides or other electrophiles | jchemrev.com |

Functionalization at the Sulfur Atom (beyond the 1,1-dioxide)

The sulfur atom in this compound is in a high oxidation state as a sulfone, which is a chemically stable functional group. iomcworld.com Consequently, further oxidation at the sulfur is not feasible. However, reactions involving the sulfone group itself, while challenging, can be considered for further derivatization.

One potential transformation is the Ramberg–Bäcklund reaction, a classic method for converting sulfones into alkenes through extrusion of sulfur dioxide. nih.gov While this reaction would lead to the destruction of the thiomorpholine ring, it represents a synthetic utility of the cyclic sulfone moiety for accessing novel unsaturated structures.

Reductive desulfonylation is another possible transformation, though it would also result in the loss of the characteristic sulfone group. These types of reactions highlight the role of the sulfone as a versatile synthetic handle, even if they lead to significant structural changes. nih.gov

Introduction of Substituents on the Carbon Backbone of the Thiomorpholine Ring

Introducing substituents onto the carbon framework of the thiomorpholine 1,1-dioxide ring is a key strategy for creating structural diversity and fine-tuning the properties of the resulting analogs. The electron-withdrawing nature of the sulfone group acidifies the adjacent α-protons, making the α-carbons susceptible to deprotonation and subsequent reaction with electrophiles. nih.gov

A significant advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of N-Boc protected thiomorpholine 1,1-dioxide derivatives. nih.govacs.org This method allows for the enantioselective synthesis of α-difunctionalized cyclic sulfones, creating tetrasubstituted carbon centers with high stereocontrol. The process involves the generation of a mixture of E/Z enolates which undergo a dynamic kinetic resolution. nih.govacs.org

The general approach for creating substrates for such reactions involves initial deprotonation of the N-protected thiomorpholine 1,1-dioxide, followed by reaction with an allyl ester. Subsequent reaction of the enolate with a chloroformate or an acid chloride furnishes the racemic ester- or ketone-substituted sulfone substrates ready for the asymmetric alkylation. nih.govacs.org

| Reaction Type | Key Reagents | Product Type | Reference |

| Asymmetric Allylic Alkylation | Palladium catalyst, Chiral ligand (e.g., (S,S)-ANDEN phenyl Trost ligand) | Enantioenriched α-allyl-α-ester/ketone substituted thiomorpholine 1,1-dioxides | nih.govacs.org |

| General Alkylation | Base (e.g., n-BuLi), Alkyl halide | α-Alkyl substituted thiomorpholine 1,1-dioxides | nih.gov |

Formation of Fused and Spirocyclic Systems Incorporating the Thiomorpholine 1,1-dioxide Moiety

The construction of fused and spirocyclic systems containing the thiomorpholine 1,1-dioxide moiety leads to conformationally constrained and structurally complex molecules with potential applications in drug discovery and materials science.

Fused Systems: The synthesis of fused thiomorpholine 1,1-dioxide derivatives can be achieved through intramolecular cyclization reactions. For instance, Diels-Alder reactions involving dienes with a sulfone group can lead to the formation of fused bicyclic systems. iomcworld.com While specific examples starting from this compound are not abundant, general principles of ring-closing metathesis (RCM) of appropriately substituted acyclic sulfones can be applied to create fused ring systems. ucsb.edu

Spirocyclic Systems: Spirocyclic compounds containing the thiomorpholine 1,1-dioxide ring can be synthesized through various methods, including 1,3-dipolar cycloaddition reactions where a derivative of the thiomorpholine ring acts as the dipolarophile. Another approach involves the condensation of a cyclic ketone with a suitable precursor that can form the thiomorpholine 1,1-dioxide ring.

For example, the synthesis of spiro[indoline-3,2'-thiomorpholine]-2,4'-dione 1',1'-dioxide derivatives could be envisioned through the reaction of an isatin (B1672199) derivative with a suitable thiomorpholine precursor.

Synthesis of Heteroatom-Modified this compound Analogues

Replacing one or more atoms of the thiomorpholine ring with other heteroatoms can lead to novel heterocyclic systems with distinct electronic and conformational properties.

One approach to creating such analogues is through the total synthesis of related heterocyclic systems. For example, the synthesis of a 1,2,4-thiadiazine 1,1-dioxide ring system, which could be considered a heteroatom-modified analogue, would involve the cyclization of appropriate precursors containing the requisite nitrogen and sulfur atoms.

Another strategy involves the modification of existing heterocyclic systems. For instance, the ring expansion of a five-membered thiazolidine (B150603) derivative could potentially lead to a six-membered thiomorpholine analogue. The specific synthesis of heteroatom-modified analogues of this compound would depend on the desired position and nature of the incorporated heteroatom.

Article on this compound Cannot Be Generated

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient available information to generate a detailed article on the chemical compound “this compound.” While the compound is listed by some chemical suppliers, there is a notable absence of published research regarding its specific applications in synthetic chemistry.

The user's request for an article structured around the following outline cannot be fulfilled due to the lack of scientific data:

Applications of Thiomorpholin 4 Ol 1,1 Dioxide As Synthetic Intermediates and Reagents

Development of Novel Methodologies Facilitated by the Thiomorpholin-4-ol 1,1-dioxide Scaffold:The absence of foundational research means no novel methodologies have been reported.

Without access to research findings, data tables, and detailed synthetic applications, creating a scientifically accurate and informative article that adheres to the user's strict outline and quality standards is not possible. The parent compound, Thiomorpholine (B91149) 1,1-dioxide, is a known chemical intermediate with various applications; however, information on the specific N-hydroxy derivative, this compound, is not available in the public domain. scbt.comguidechem.comchemimpex.com

Therefore, the request to generate an English article focusing solely on "this compound" and its synthetic applications cannot be completed.

Future Research Directions and Unexplored Avenues for Thiomorpholin 4 Ol 1,1 Dioxide

Advancements in Sustainable and Efficient Synthesis

The future synthesis of Thiomorpholin-4-ol 1,1-dioxide will likely move away from traditional multi-step, resource-intensive methods towards more sustainable and efficient strategies. Current synthetic approaches for the parent thiomorpholine (B91149) ring often involve reagents and conditions that are not environmentally benign. Future research could focus on adapting modern synthetic technologies to produce this compound and its derivatives.

A promising avenue is the use of continuous flow chemistry. For instance, a telescoped continuous flow process has been developed for the synthesis of thiomorpholine itself, utilizing a photochemical thiol-ene reaction with low-cost starting materials. acs.orgnih.govacs.org This methodology could be adapted, potentially integrating an in-line oxidation step to form the 1,1-dioxide and a subsequent N-hydroxylation step. The advantages would include enhanced safety, reduced waste, and improved scalability.

Furthermore, the principles of green chemistry could be applied by exploring:

Bio-catalysis: Employing enzymes for the key ring-forming, oxidation, or hydroxylation steps to improve selectivity and reduce the need for harsh reagents.

Alternative Solvents: Replacing traditional volatile organic compounds with biomass-derived solvents like 2-MeTHF, which has been used in related sulfonamide syntheses. rsc.org

Photochemistry: Expanding on existing photochemical methods for the thiomorpholine core to develop a more direct and atom-economical route. acs.orgnih.govacs.org

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Continuous Flow Photochemistry | Improved safety, scalability, and efficiency; reduced waste. acs.orgnih.govacs.org | Integration of oxidation and N-hydroxylation steps into a telescoped sequence. |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, reduced environmental impact. | Discovery or engineering of enzymes capable of acting on the thiomorpholine scaffold. |

| Use of Green Solvents | Reduced toxicity and environmental footprint. rsc.org | Ensuring high solubility and reactivity of intermediates in alternative solvents. |

Discovery of Novel Reactivity Patterns

The unique combination of a cyclic N-hydroxy sulfamide (B24259) structure in this compound suggests a rich and unexplored reactivity landscape. The N-hydroxy sulfonamide functional group is known to be a versatile synthon. Research has demonstrated that N-hydroxy sulfonamides can act as sulfenylating agents for functionalizing aromatic compounds. rsc.org Another study showed that the S-N bond of N-hydroxy sulfonamides can be cleaved oxidatively to facilitate the synthesis of other sulfonamides. rsc.org

Future investigations should systematically explore the reactivity of this compound, focusing on:

N-O Bond Chemistry: The N-O bond could be a precursor for generating nitroxyl (B88944) radicals (HNO) or nitrenium ions, enabling novel C-N bond-forming reactions. While the reactivity of N-hydroxy groups on cyclic scaffolds is often different from their acyclic counterparts, this remains a key area for exploration. nih.gov

Ring-Opening Reactions: Drawing parallels from the chemistry of related six-membered cyclic sulfamidates (oxathiazinanes), which undergo nucleophilic ring-opening, this compound could serve as a precursor to novel, highly functionalized linear amino sulfonic acids. researchgate.net

Use as an Oxidant: The N-hydroxy functionality may allow the molecule to act as a mild and selective oxidant in organic transformations.

Integration with Machine Learning and Artificial Intelligence for Chemical Design

Machine learning (ML) and artificial intelligence (AI) are transforming chemical research by enabling the prediction of reaction outcomes and the design of novel molecules with desired properties. While these tools have not yet been applied to this compound, this represents a significant future opportunity.

Researchers have begun to use interpretable ML models to create chemical reactivity flowcharts, allowing chemists to understand and predict the outcomes of complex reactions with minimal training data. azolifesciences.com Such an approach could be used to:

Predict Reactivity: Train an ML model on a small, high-throughput experimental dataset of reactions involving this compound to predict its reactivity with a wide range of substrates and reagents.

Design Novel Derivatives: Use generative AI models to design new derivatives of the thiomorpholine scaffold. By defining desired electronic, steric, and pharmacological properties, AI could propose novel N- and C-substituted analogues for synthesis.

Optimize Reaction Conditions: Employ ML algorithms to rapidly optimize reaction conditions for the synthesis and transformations of the title compound, minimizing the number of experiments required.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

To fully understand and optimize the synthesis and reactivity of this compound, the development of advanced analytical methods for real-time, in situ monitoring is crucial. Techniques like FlowNMR and in situ spectroscopy (FTIR/Raman) allow chemists to track the concentrations of reactants, intermediates, and products as a reaction happens. researchgate.netspectroscopyonline.commt.com

Future research should focus on applying these Process Analytical Technologies (PAT) to:

Elucidate Mechanisms: In situ monitoring can help identify transient and labile intermediates that would be missed by traditional offline analysis, providing a deeper understanding of reaction mechanisms. spectroscopyonline.com

Improve Kinetic Understanding: Real-time data collection provides precise kinetic information, which is essential for optimizing reaction conditions and ensuring process safety, particularly when scaling up. researchgate.net

Enable Process Automation: Data from in situ sensors can be fed into automated reactor systems to control critical process parameters, ensuring consistent product quality and yield.

| In Situ Technique | Potential Application for this compound | Type of Information Gained |

|---|---|---|

| FlowNMR | Real-time monitoring of synthesis in a continuous flow setup. researchgate.net | Structural confirmation of intermediates, concentration profiles, reaction kinetics. |

| FTIR/Raman Spectroscopy | Tracking the formation and consumption of key functional groups (S=O, N-O, O-H) during reactions. | Reaction initiation, endpoint determination, identification of major reaction species. mt.com |

| Mass Spectrometry | Online analysis of reaction mixtures to identify products and byproducts. | Molecular weight of species, reaction pathway validation. |

Exploration of Stereoselective Transformations

The thiomorpholine ring is a three-dimensional structure, and the introduction of substituents on the carbon backbone can create chiral centers. This opens up a vast and important area of research: the stereoselective synthesis and transformation of this compound derivatives.

Future work in this area should aim to:

Develop Asymmetric Syntheses: Create synthetic routes that produce enantiomerically pure versions of substituted this compound. This could involve using chiral catalysts or starting from chiral precursors. Methodologies developed for the stereoselective synthesis of other heterocycles, such as pinane-based amino-diols or functionalized aziridines, could serve as inspiration. mdpi.comnih.gov

Investigate Stereoselective Reactions: Explore how the inherent chirality of a substituted this compound derivative can influence its reactions, potentially leading to diastereoselective transformations.

Synthesize Chiral Ligands: The rigid, electron-poor scaffold of this compound could make its chiral derivatives interesting candidates for use as ligands in asymmetric catalysis.

The development of stereoselective multicomponent reactions, which allow for the rapid construction of complex chiral molecules in a single step, represents a particularly powerful approach for generating libraries of diverse, chiral thiomorpholine derivatives for further study. mdpi.com

Q & A

Basic Research Questions

Q. What is the standard laboratory synthesis method for Thiomorpholin-4-ol 1,1-dioxide?

- Methodological Answer : The compound can be synthesized via organic extraction and purification. A reported procedure involves reacting precursors in a solvent, followed by washing with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product . Key steps include controlling reaction pH and temperature to minimize side reactions.

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Avoid skin/eye contact and inhalation of dust or aerosols. Use fume hoods for ventilation, store at 2–8°C, and avoid incompatible substances like oxidizers. Emergency protocols include consulting a physician and referencing Safety Data Sheets (SDS) for toxicity data .

Q. How is the molecular structure of this compound validated?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques (e.g., NMR, IR) and computational tools like InChI descriptors. For example, the InChI string provided (1S/C8H13N3O2S/c12-14(13)...) enables precise digital representation for database comparisons .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound derivatives?

- Methodological Answer : Optimize reaction parameters such as catalyst loading, solvent polarity, and reaction time. For halogenated derivatives (e.g., bromo or chloro analogs), controlled addition of Cl₂ or Br₂ under UV light or using base-mediated isomerization improves regioselectivity .

Q. What strategies enable functionalization of this compound for biological activity studies?

- Methodological Answer : Introduce functional groups via nucleophilic substitution or cycloaddition reactions. For instance, bromination at specific positions (e.g., 3-chloro derivatives) enhances reactivity for subsequent coupling with biomolecules, as demonstrated in studies of similar sulfone compounds .

Q. How is this compound used to investigate enzyme inhibition or apoptosis pathways?

- Methodological Answer : Its sulfone group acts as a hydrogen-bond acceptor, enabling interactions with enzyme active sites. In apoptosis research, derivatives are tested in vitro using cell viability assays (e.g., MTT) and flow cytometry to quantify caspase activation .

Q. What analytical challenges arise in characterizing this compound stability under varying pH conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.